molecular formula C13H23NO3 B6163074 tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate CAS No. 1935017-84-7

tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate

Cat. No.: B6163074
CAS No.: 1935017-84-7
M. Wt: 241.3
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Description

Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1935017-84-7

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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